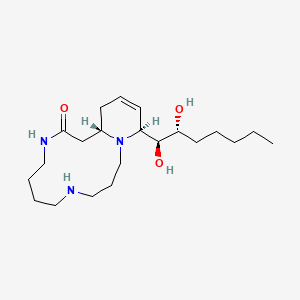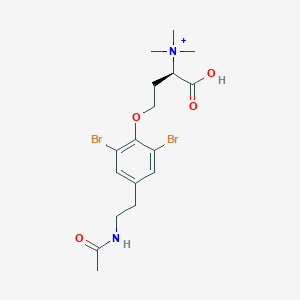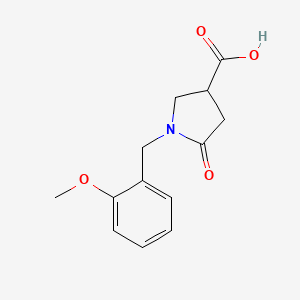
Cannabisativine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cannabisativine is an azamacrocycle and a lactam.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Cannabis Sativa has been studied for its potential in neuroprotection, particularly in diseases like Alzheimer's, Parkinson's, Huntington's, multiple sclerosis, and amyotrophic lateral sclerosis. The cannabinoids present in Cannabis Sativa offer various therapeutic applications, and their formulation using nanotechnology could enhance their delivery and efficacy (Holgado et al., 2017).
Therapeutic Potential in Multiple Sclerosis
A study on patients with multiple sclerosis showed that a standardized Cannabis Sativa extract might lower spasm frequency and increase mobility, suggesting its potential application in treating spasticity associated with MS (Vaney et al., 2004).
Cannabinoid Receptor Interactions
Research on the interactions between various cannabinoids, such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), provides insights into their therapeutic roles and behavioral effects. This includes their potential application in treating anxiety and psychosis-like symptoms (Boggs et al., 2018).
Endocannabinoid System in Appetite Regulation
Cannabis Sativa's influence on the endocannabinoid system has therapeutic potential for appetite regulation. This includes its role in feeding cycles and meal patterns, highlighting the importance of non-Δ9tetrahydrocannabinol phytocannabinoids (Farrimond et al., 2011).
Pharmacology in Neurological and Psychiatric Disorders
Cannabis Sativa's compounds, especially cannabinoids, have been investigated for their roles in neurological and psychiatric disorders, suggesting their potential as therapeutic agents for these conditions (Giacoppo et al., 2014).
Molecular and Biochemical Effects
Proteomics studies on Cannabis Sativa help understand its molecular and biochemical effects at a cellular level. This research is crucial for comprehending its therapeutic benefits and toxicity (Abyadeh et al., 2021).
Phytochemical Spectrum
Cannabis Sativa is a source of numerous phytochemicals with industrial interest, including cannabinoids, terpenes, and phenolic compounds. Understanding their biosynthetic routes can enhance their production and bioactivity for various applications (Andre et al., 2016).
Cannabis in Crohn's Disease
A study on patients with Crohn's Disease showed that THC-rich cannabis could induce significant clinical benefits without side effects, suggesting its potential therapeutic application in gastrointestinal disorders (Naftali et al., 2013).
Propiedades
Fórmula molecular |
C21H39N3O3 |
|---|---|
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
(13S,17S)-17-[(1S,2R)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one |
InChI |
InChI=1S/C21H39N3O3/c1-2-3-4-11-19(25)21(27)18-10-7-9-17-16-20(26)23-14-6-5-12-22-13-8-15-24(17)18/h7,10,17-19,21-22,25,27H,2-6,8-9,11-16H2,1H3,(H,23,26)/t17-,18-,19+,21-/m0/s1 |
Clave InChI |
KZZKPJBKEJKNAK-HUUJSLGLSA-N |
SMILES isomérico |
CCCCC[C@H]([C@H]([C@@H]1C=CC[C@@H]2N1CCCNCCCCNC(=O)C2)O)O |
SMILES |
CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |
SMILES canónico |
CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |
Sinónimos |
cannabisativine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)
![2-[(1-cyclohexyl-5-tetrazolyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198841.png)
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)
![1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1198845.png)

![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)

![1-[(1,3-Benzothiazol-2-ylthio)methyl]-2-azepanone](/img/structure/B1198850.png)
![3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B1198853.png)


